

# Aglain C CAS number and molecular formula

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## Compound of Interest

Compound Name: Aglain C

Cat. No.: B12324735

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## An In-depth Technical Guide to Aglain C

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Details: Aglain C

**Aglain C** is a natural product belonging to the **aglain** class of compounds, which are structurally related to the well-known rocaglamide derivatives.<sup>[1][2]</sup> Isolated from plants of the *Aglaiia* genus, **Aglain C** possesses a unique molecular architecture that has drawn interest within the scientific community. This guide provides a comprehensive overview of its chemical properties, biological evaluation, and the experimental context of its discovery.

Parameter	Value	Reference
CAS Number	177468-85-8	[3]
Molecular Formula	C36H42N2O8	[3]
Molecular Weight	630.7 g/mol	[3]
IUPAC Name	(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.0 <sup>2,7</sup> ]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide	[3]

## Biological Activity and Mechanism of Action

In contrast to its structurally similar rocaglamide counterparts, which exhibit potent anticancer and insecticidal activities, **Aglain C** has been reported to be largely inactive in antiproliferative assays.<sup>[1][2]</sup> This significant difference in biological activity is attributed to a key structural variation: the presence of a pyran ring in the aglain skeleton as opposed to the furan ring found in rocaglamides.<sup>[1][2]</sup>

The primary mechanism of action for the highly bioactive rocaglamide derivatives is the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein synthesis (translation). By clamping eIF4A onto specific mRNA sequences, rocaglamides inhibit the translation of key oncogenes, leading to their potent anticancer effects. Given the structural similarities, it is plausible that **Aglain C** may interact with the same molecular target, albeit with significantly lower affinity, rendering it inactive.

While **Aglain C** itself has not shown significant cytotoxicity, other aglain derivatives have demonstrated modest cytotoxic effects against human leukemia (HEL) and breast cancer cell lines, with IC<sub>50</sub> values in the micromolar range. This suggests that while the aglain scaffold is a valid starting point for biological activity, specific structural features are crucial for potent effects.

## Experimental Protocols

### Isolation of Aglain C

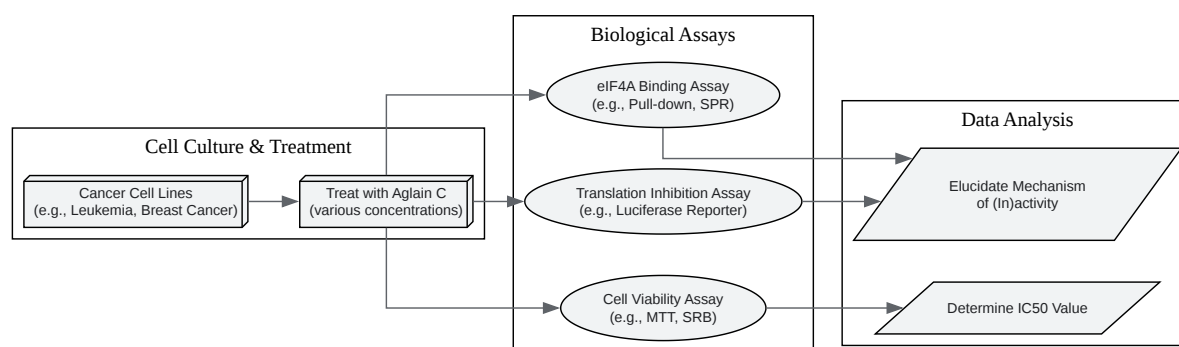
**Aglain C** is a naturally occurring compound isolated from plants of the genus *Aglaia*, such as *Aglaia odorata*. The general procedure for its isolation from plant material involves the following steps:

- **Extraction:** Dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with organic solvents of increasing polarity, typically starting with hexane or dichloromethane, followed by ethyl acetate and methanol.
- **Fractionation:** The crude extracts are then fractionated using column chromatography over silica gel. A gradient elution system with solvent mixtures of increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is employed to separate the components based on their polarity.

- **Purification:** Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using repeated column chromatography, often with different stationary phases (e.g., Sephadex LH-20) or by using high-performance liquid chromatography (HPLC) to yield the pure **Aglain C**.
- **Structure Elucidation:** The structure of the isolated **Aglain C** is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR -  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HMQC, HMBC) and Mass Spectrometry (MS).

## Signaling Pathway and Experimental Workflow

The primary signaling pathway inhibited by the closely related rocaglamide derivatives is the cap-dependent translation initiation pathway. The key molecular target within this pathway is the eIF4A RNA helicase. The workflow for investigating the effect of a compound like **Aglain C** on this pathway typically involves the following experimental steps:

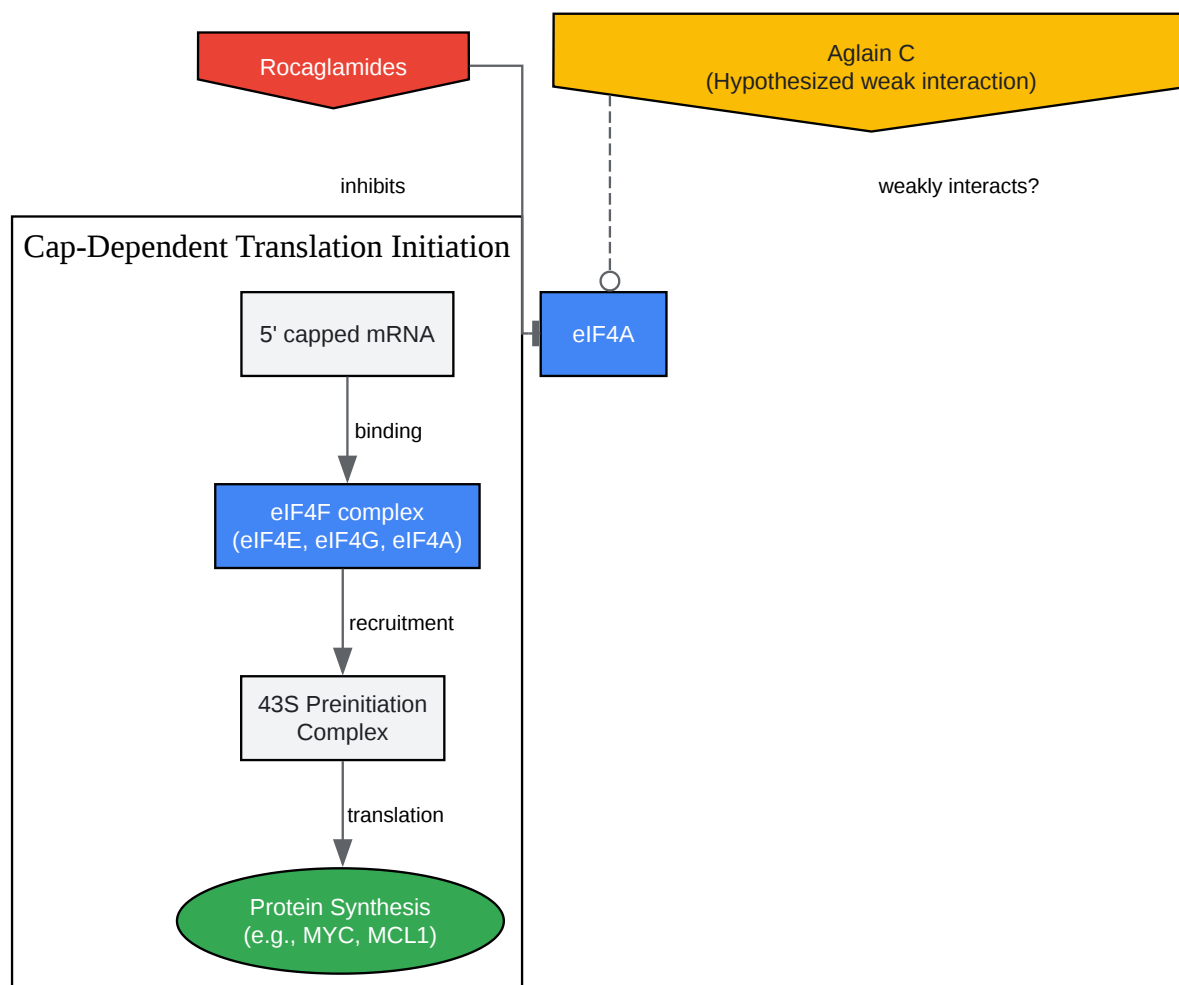


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**Caption:** Experimental workflow to evaluate the biological activity of **Aglain C**.

The rocaglamide derivatives are known to inhibit the translation of specific mRNAs, including those encoding for proteins like MYC and MCL1, which are critical for cancer cell proliferation

and survival. A simplified representation of this signaling pathway is depicted below:



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**Caption:** Simplified signaling pathway of translation initiation and rocaglamide inhibition.

## Conclusion

**Aglain C**, while structurally intriguing, demonstrates a significant lack of the potent biological activities observed in its close relatives, the rocaglamides. This inactivity provides a valuable structure-activity relationship data point, highlighting the critical role of the furan ring in rocaglamides for their interaction with the eIF4A helicase. For researchers in drug

development, **Aglain C** serves as an important negative control and a foundational scaffold that could potentially be modified to develop novel bioactive compounds. Further investigation into the subtle interactions of **Aglain C** with cellular machinery may yet reveal other, more nuanced biological roles.

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## References

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